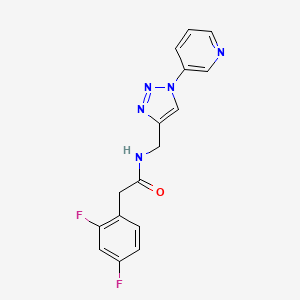

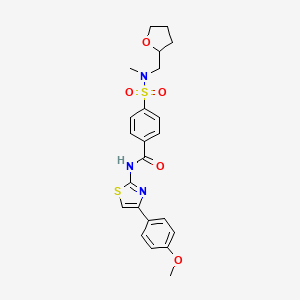

![molecular formula C7H9NO2 B2714303 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184687-98-7](/img/structure/B2714303.png)

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azabicyclo[2.2.1]hept-5-ene-3-one, also referred to as vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has an empirical formula of C6H7NO and a molecular weight of 109.13 .

Synthesis Analysis

The γ-lactam was converted into the bromo ester and the latter compound was transformed in five steps into the diester . Similarly, the lactam was converted into the hydroxy amide via the intermediacy of the dihalogeno compound . These compounds are potential precursors of deoxycarbocyclic nucleosides .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene-3-one can be represented by the SMILES string O=C1N[C@H]2C[C@@H]1C=C2 . The InChI key for this compound is DDUFYKNOXPZZIW-CRCLSJGQSA-N .Chemical Reactions Analysis

The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .Physical And Chemical Properties Analysis

The boiling point of 2-Azabicyclo[2.2.1]hept-5-ene-3-one is 102-106 °C/0.25 mmHg (lit.) and its melting point is 54-58 °C (lit.) .Applications De Recherche Scientifique

- 2-Azabicyclo[2.2.1]hept-5-ene-3-one serves as an intermediate in the synthesis of carbocyclic sugar amines. These compounds find applications in medicinal chemistry, particularly as building blocks for nucleoside analogs and antiviral agents .

- Researchers have utilized this compound to create carbanucleosides, which are structurally modified nucleosides. Carbanucleosides have potential applications in antiviral and anticancer drug development .

- (−)-Carbovir is an antiviral drug used to treat HIV infections. Scientists have explored chemoenzymatic routes involving 2-azabicyclo[2.2.1]hept-5-ene-3-one as a key intermediate in the synthesis of (−)-Carbovir .

- The compound has been studied for its electrophilic halogenation behavior. Researchers observed that both endo and exo isomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates with electron-withdrawing substituents exclusively yield rearranged products. Understanding these regularities aids in designing efficient synthetic routes .

- Under acidic conditions, derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergo a stereospecific rearrangement, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This transformation has been investigated for its synthetic utility .

- Researchers have proposed plausible mechanisms for the rearrangement reactions involving this compound. These insights contribute to the development of novel synthetic methodologies and the design of functional molecules .

Synthesis of Carbocyclic Sugar Amines

Carbanucleoside Synthesis

Chemoenzymatic Synthesis of (−)-Carbovir

Regio- and Stereochemical Regularities in Electrophilic Halogenation

Novel Skeletal Rearrangement into 2-Oxabicyclo[3.3.0]-oct-7-en-3-ones

Mechanistic Insights and Synthetic Applications

Mécanisme D'action

Target of Action

It is known to be a versatile intermediate in the synthesis of carbocyclic nucleosides , which suggests that it may interact with enzymes involved in nucleotide metabolism.

Mode of Action

The mode of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid involves a series of chemical reactions. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

Biochemical Pathways

Given its role as an intermediate in the synthesis of carbocyclic nucleosides , it can be inferred that it may influence pathways related to nucleotide metabolism.

Result of Action

Its role as an intermediate in the synthesis of carbocyclic nucleosides suggests that it may contribute to the production of these important biomolecules.

Action Environment

It is known that the compound undergoes a series of reactions under acidic conditions , indicating that pH may be an important environmental factor influencing its action.

Propriétés

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWRUUYOYWXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1NC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)

![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)

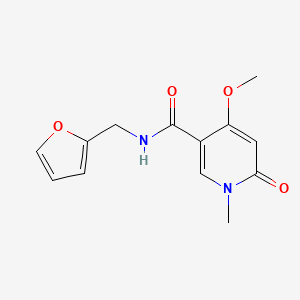

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)

![1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2714239.png)

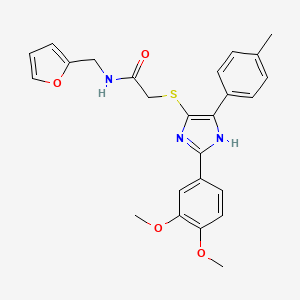

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)